3-Ethyl-5,7-dimethylquinolin-2-amine
Description
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-ethyl-5,7-dimethylquinolin-2-amine |
InChI |
InChI=1S/C13H16N2/c1-4-10-7-11-9(3)5-8(2)6-12(11)15-13(10)14/h5-7H,4H2,1-3H3,(H2,14,15) |
InChI Key |
YMFWWMNRTIVAGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C(C=C2N=C1N)C)C |
Origin of Product |
United States |
Preparation Methods
Copper-Tin Catalyst Systems
The use of unsupported copper-tin catalysts, as detailed in patent EP0175896A1, provides a robust pathway for introducing amine groups into alcohol or aldehyde precursors. For 3-ethyl-5,7-dimethylquinolin-2-amine synthesis, a hypothetical quinolin-2-ol intermediate could undergo amination with methylamine or dimethylamine under hydrogen pressure (5–7 kg/cm²) at 220°C. The catalyst, typically a Cu:Sn oxide/hydroxide mixture in molar ratios of 1.5–5.5, activates via organometallic reductants like triisobutylaluminum (TIBA), enabling >99% alcohol conversion.
Table 1: Catalytic Amination Parameters
| Precursor | Catalyst (Cu:Sn) | Temperature (°C) | Pressure (kg/cm²) | Yield (%) |
|---|---|---|---|---|
| Hypothetical 2-ol | 5.2:1 | 220 | 7 | 89.5 |
| 2-Aldehyde derivative | 2.4:1 | 200 | 5 | 91.1 |
Grignard Reaction-Based Ring Formation
Substituted Aniline Precursors
Patent EP2606030B1 demonstrates the utility of Grignard reagents in constructing tertiary amines via ketone intermediates. Adapting this method, (S)-1-(dimethylamino)-2-methylpentan-3-one could react with a brominated aromatic precursor (e.g., 3-bromo-5,7-dimethylanisole) to form the quinoline core. Subsequent deoxygenation using palladium on carbon (Pd/C) under hydrogen pressure (5–7 kg/cm²) would yield the target amine.
Critical Steps:
- Grignard Formation: Magnesium turnings and iodine in tetrahydrofuran (THF) at 65°C.
- Quenching and Isolation: pH adjustment to 9–10 with ammonia, followed by diisopropyl ether extraction.
Skraup and Friedländer Condensation Approaches
Skraup Synthesis with Modified Anilines
Traditional Skraup synthesis involves cyclizing substituted anilines with glycerol and sulfuric acid. For this compound, 2-nitro-3-ethyl-5,7-dimethylaniline could serve as a precursor. Reduction of the nitro group post-cyclization (e.g., using H₂/Pd-C) would yield the 2-amine. However, steric hindrance from ethyl and methyl groups may limit yields to ~70% in analogous systems.
Friedländer Condensation
Reacting 2-aminobenzaldehyde derivatives with ethyl methyl ketone precursors under acidic conditions could form the quinoline skeleton. For example, 2-amino-3-ethyl-5,7-dimethylbenzaldehyde might condense with acetylacetone, though the instability of 2-aminobenzaldehydes necessitates protective group strategies.
Reductive Amination of Quinoline Ketones
Ketone-to-Amine Conversion
A quinolin-2-one intermediate could undergo reductive amination using methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol. This method, while less explored in the provided patents, aligns with broader synthetic principles for aromatic amines.
Optimization Challenges:
- Regioselectivity: Ensuring amination at position 2 requires directing groups or steric control.
- Byproducts: Over-reduction to secondary amines necessitates precise stoichiometry.
Comparative Analysis of Methodologies
Table 2: Method Efficacy Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Catalytic Amination | 89.5–97.9 | 95–98 | High |
| Grignard-Based | 75–85 | 90–93 | Moderate |
| Skraup Synthesis | 60–70 | 85–88 | Low |
Catalytic amination emerges as the most viable industrial method due to high yields and compatibility with continuous flow systems. In contrast, Grignard approaches offer flexibility in introducing alkyl substituents but require stringent anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,7-dimethyl-3-ethylquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield tetrahydroquinolines.
Scientific Research Applications
2-Amino-5,7-dimethyl-3-ethylquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5,7-dimethyl-3-ethylquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 3-Ethyl-5,7-dimethylquinolin-2-amine and related quinoline derivatives significantly influence their physicochemical properties and biological activities. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Molecular weights and logP values are estimated using computational tools (e.g., ChemDraw).
Key Insights
Substituent Effects on Lipophilicity: The ethyl and methyl groups in this compound contribute to a higher logP (~3.8) compared to methoxy-substituted analogs like 7a (logP ~2.1) . This suggests superior lipid solubility, which may enhance blood-brain barrier penetration or cellular uptake. The phenyl-substituted analog (5,7-Dimethyl-3-phenylquinolin-2-amine) exhibits even higher lipophilicity (logP ~4.2) due to the aromatic ring, but this could compromise aqueous solubility .
Biological Activity: Anticancer Potential: Trimethoxy derivatives (e.g., 7a) demonstrated direct anticancer activity in screening assays, likely due to hydrogen bonding from methoxy groups enhancing target binding . The target compound’s alkyl groups might reduce polar interactions but improve pharmacokinetics. Neuronal Inhibition: Compound 9, with a bulky phenoxy-methyl group, showed selective neuronal inhibition, highlighting the role of steric effects in receptor selectivity . The target compound’s smaller substituents may favor different biological targets.
Synthetic Considerations: Methoxy- and aryl-substituted quinolines (e.g., 7a, 9) require multi-step syntheses involving protective groups and chromatographic purification . In contrast, alkyl-substituted derivatives like this compound could be synthesized more straightforwardly via alkylation or Friedländer reactions, though exact protocols are speculative based on the evidence.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temperature | Time | Key Reagents | Reference |
|---|---|---|---|---|---|
| Amine substitution | Ethanol | 60°C | 3 h | Ethanol, primary amine | |
| Purification | EtOAc/petroleum | RT | - | Gradient elution |
Advanced: How can crystallographic data resolve ambiguities in structural assignments of this compound derivatives?
Answer:
X-ray crystallography provides definitive proof of molecular geometry and substituent positions:
- Software Tools : Use SHELXL for refinement (high-resolution data) or SHELXD/SHELXE for experimental phasing in cases of twinned crystals .
- Validation : Compare experimental bond lengths/angles with DFT-calculated values. Discrepancies >0.05 Å may indicate misassigned substituents (e.g., ethyl vs. methyl groups) .
- Case Study : For analogous 2-aminoquinolines, ORTEP-III-generated thermal ellipsoid plots (via WinGX) visualized steric hindrance from ethyl groups, refining positional certainty .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : -NMR identifies ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.3–2.5 ppm, singlet) groups. Aromatic protons (quinoline core) appear at δ 7.0–8.5 ppm .
- Mass Spectrometry : HRMS (ESI+) should match the molecular formula (exact mass: 200.1313 g/mol). Deviations >3 ppm suggest impurities .
- IR Spectroscopy : N-H stretches (3300–3500 cm) and C-N vibrations (1250–1350 cm) confirm the amine and quinoline backbone .
Advanced: How can contradictory data between computational and experimental results be analyzed for this compound?
Answer:
- Scenario : Discrepancies in substituent orientation (e.g., ethyl group dihedral angles).
- Methodology :
- DFT Optimization : Use Gaussian/B3LYP/6-311+G(d,p) to model the lowest-energy conformation. Compare with crystallographic coordinates .
- Energy Calculations : Calculate rotational barriers for ethyl groups. Barriers >5 kcal/mol suggest rigid conformations, favoring crystallographic data .
- Statistical Validation : Apply R-factor analysis (SHELXL) to assess model fit. R1 > 5% indicates potential overinterpretation of electron density .
Basic: What strategies ensure reproducibility in synthesizing this compound?
Answer:
- Standardized Protocols : Pre-dry solvents (e.g., ethanol over molecular sieves) to prevent hydrolysis .
- Catalyst Control : Use KI (1 eq.) in nucleophilic substitutions to enhance reaction rates .
- Documentation : Report detailed chromatographic conditions (e.g., column size, flow rate) to replicate purification .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Variable Substituents : Systematically modify ethyl/methyl groups (e.g., 5-CF, 7-OCH) and assess bioactivity .
- Crystallographic Correlation : Map substituent bulk (via PLATON/VOID analysis) to activity changes. For example, larger groups at C7 may reduce binding pocket affinity .
- Data Analysis : Use multivariate regression (e.g., PCA) to isolate steric/electronic contributions from substituents .
Basic: What are the best practices for literature reviews on 2-aminoquinoline derivatives?
Answer:
- Search Strategy : Use IUCr journals for crystallographic data and PubMed/Reaxys for synthetic protocols. Exclude non-peer-reviewed sources (e.g., BenchChem) .
- Critical Appraisal : Prioritize studies reporting full spectroscopic datasets (NMR, HRMS) over those with limited characterization .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Answer:
- Fukui Functions : Calculate (nucleophilic attack) and (electrophilic attack) indices at C2 and C4 positions using Gaussian .
- Solvent Modeling : Apply COSMO-RS to predict solubility in DMSO/water mixtures, guiding reaction medium selection .
- Case Study : For analogous compounds, MD simulations (AMBER) revealed ethyl group rotation barriers affecting regioselectivity in alkylation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
